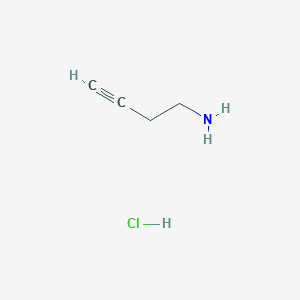

But-3-yn-1-amine hydrochloride

概要

説明

Synthesis Analysis

The synthesis of amines is a topic of interest in the field of organic chemistry. The papers provided discuss different methods for synthesizing amines. For instance, N-tert-butanesulfinyl imines are described as versatile intermediates for the asymmetric synthesis of amines, which are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones . Another paper describes the synthesis of 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an intermediate for Repaglinide, through a series of reactions including Grignard reaction, oxidation, piperidine substitution, oximation, and reduction . These methods could potentially be applied or adapted for the synthesis of But-3-yn-1-amine hydrochloride.

Molecular Structure Analysis

The molecular structure of amines is characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. The structure of this compound would include a but-3-ynyl group attached to an amine, with a hydrochloride salt form indicating the presence of an additional hydrogen chloride component. The structure of the amines synthesized in the papers is confirmed using various spectroscopic methods such as IR, 1H NMR, and 13C NMR .

Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. The papers discuss the use of N-tert-butanesulfinyl imines in nucleophilic addition reactions, where the tert-butanesulfinyl group serves as a chiral directing group and is later cleaved by acid treatment . Additionally, the hydroboration reduction of amides to amines is catalyzed by homoleptic lanthanide complexes, which is a method that could potentially be applied to the synthesis or transformation of this compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly discussed in the provided papers, amines generally have properties such as a characteristic fishy odor, basicity due to the lone pair on nitrogen, and the ability to form hydrogen bonds. These properties affect their solubility and reactivity. The papers do not provide specific details on the physical properties of the synthesized amines, but such properties are typically characterized using techniques like melting point determination, solubility testing, and boiling point measurement.

科学的研究の応用

CO2 Capture

But-3-yn-1-amine hydrochloride, or similar compounds, have been explored for their potential in carbon dioxide capture. For instance, research demonstrates that certain ionic liquids, which can be derived from compounds like 1-butyl imidazole and 3-bromopropylamine hydrobromide, show promise in sequestering CO2 efficiently (Bates et al., 2002). These substances can reversibly capture CO2 as a carbamate salt, highlighting their potential in environmental applications.

Amidation Reactions

The compound is also relevant in the study of amidation reactions, which are crucial in various chemical syntheses. Studies using similar amines have explored the mechanism of amide formation between carboxylic acids and amines in aqueous media, which is significant in bioconjugation processes (Nakajima & Ikada, 1995). Understanding this mechanism is essential for advancements in pharmaceutical and biochemical research.

Synthesis of Amides

This compound and similar compounds have been used in the synthesis of amides. A study highlights the green synthesis of primary, secondary, and tertiary amides through oxidative amidation of methyl groups with amine hydrochlorides. This process utilizes magnetic nanoparticles as a recyclable nanocatalyst, showcasing an environmentally friendly approach to amide synthesis (Eidi & Kassaee, 2016).

Organic Chemistry and Polymer Science

This compound is also valuable in organic chemistry and polymer science. For instance, its derivatives have been synthesized and used as intermediates in the formation of various chemical compounds (Mattingly, 1990). These findings are crucial for the development of new materials and chemical entities in the field.

Pharmaceutical Applications

In pharmaceutical research, similar amine hydrochlorides have been employed in the synthesis of potential antineoplastic agents and other medicinal compounds (Pettit et al., 2003). Such studies contribute to the ongoing search for new and effective drugs.

Safety and Hazards

Safety information for But-3-yn-1-amine hydrochloride indicates that it is classified under GHS07 and has a Signal Word of Warning . Hazard Statements include H302-H315-H319-H335, and Precautionary statements include P261-P305+P351+P338 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

作用機序

Target of Action

But-3-yn-1-amine hydrochloride is primarily used as a reagent in the synthesis of dialkynylamides from diacids . It acts as a bifunctional linker in the Buchwald–Hartwig amination reaction of 1,2,3,4-tetrahydroacridine trifluoromethanesulfonate derivative .

Mode of Action

The compound interacts with its targets through an addition reaction. For instance, it reacts with formamidinium iodide to synthesize a new additive in perovskite precursor solution .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of dialkynylamides from diacids . The compound can control the intermediate precursor phase for regulating perovskite nucleation .

Result of Action

The result of this compound’s action is the formation of dialkynylamides from diacids . In the context of perovskite solar cells, the compound leads to the growth of perovskite along the preferred orientation, releasing lattice strain and passivating surface defects .

Action Environment

The compound is typically stored under an inert atmosphere at room temperature . Environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability. For instance, it should be stored away from moisture as it is hygroscopic .

特性

IUPAC Name |

but-3-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h1H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEPCBUBKRUREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481102 | |

| Record name | but-3-yn-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88211-50-1 | |

| Record name | but-3-yn-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does but-3-yn-1-amine hydrochloride interact with the perovskite precursor solution, and what are the downstream effects on perovskite film formation?

A1: this compound, when added to the perovskite precursor solution containing formamidinium iodide (FAI), undergoes an in-situ reaction. [] This reaction results in the formation of a new additive directly within the solution. This additive plays a crucial role in controlling the crystallization kinetics of the perovskite film. Specifically, it influences the intermediate precursor phase, leading to regulated perovskite nucleation and the formation of beneficial 2D perovskite structures. [] These 2D structures promote the growth of perovskite crystals along the preferred [] orientation. This controlled growth not only reduces lattice strain within the film but also allows for strong interaction between the additive and the perovskite, effectively passivating surface defects. [] This ultimately leads to improved optoelectronic properties and enhanced device performance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)

![8-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B1340677.png)

![7-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1340678.png)

![Methyl[2-(naphthalen-1-yl)ethyl]amine](/img/structure/B1340684.png)